molecular formula C26H27FN4O3S B2748213 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1170300-67-0

1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2748213
CAS No.: 1170300-67-0
M. Wt: 494.59
InChI Key: QUQKQOVCEVMWTO-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a benzyl group and at the 2-position with a piperazine-methyl moiety. The piperazine ring is further modified by a sulfonyl group linked to a 5-fluoro-2-methoxyphenyl substituent.

Properties

IUPAC Name

1-benzyl-2-[[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3S/c1-34-24-12-11-21(27)17-25(24)35(32,33)30-15-13-29(14-16-30)19-26-28-22-9-5-6-10-23(22)31(26)18-20-7-3-2-4-8-20/h2-12,17H,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQKQOVCEVMWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a compound of interest due to its potential therapeutic applications, particularly in oncology and parasitology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzimidazole core, a piperazine moiety, and a sulfonyl group. The presence of a fluorine atom and a methoxy group contributes to its unique chemical properties, influencing its lipophilicity and biological interactions.

The biological activity of 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in critical pathways such as the 5-lipoxygenase pathway, which is significant in inflammatory responses and cancer progression .
  • Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, flow cytometry results demonstrated that it accelerates apoptosis in MCF cell lines .

Biological Activity Data

Activity IC50 Value (μM) Cell Line/Model Reference
5-lipoxygenase inhibition23% at 10 μMHuman cells
Anti-cancer activity7.4Various cancer cell lines
Apoptosis inductionNot specifiedMCF cell line
Parasitotoxic activityNot specifiedTaenia crassiceps cysticerci model

Anticancer Activity

In preclinical studies, the compound was tested against several cancer cell lines. It showed significant cytotoxicity with an IC50 value of approximately 7.4 μM against certain malignancies. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation pathways .

Parasitic Infections

The compound's efficacy was also evaluated against Taenia crassiceps, a model for cysticercosis treatment. Enhanced lipophilicity due to fluorine substitution improved its parasiticidal activity, indicating potential for treating parasitic infections .

Structure-Activity Relationships (SAR)

Modifications to the chemical structure have been explored to enhance biological efficacy:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to increase lipophilicity and improve the compound's interaction with biological membranes, enhancing absorption and bioavailability .
  • Piperazine Modifications : Alterations in the piperazine ring have resulted in varying degrees of enzyme inhibition and cytotoxicity, demonstrating the importance of this moiety in maintaining biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties:

2-((4-((4-Chlorophenyl)(Phenyl)Methyl)Piperazin-1-Yl)Methyl)-1H-Benzo[d]Imidazole

  • Structural Differences : Replaces the sulfonyl-aryl group with a bis-aryl (4-chlorophenyl and phenyl)methyl substituent on piperazine.
  • Pharmacological Activity : Demonstrates potent cytotoxicity against the PC-3 prostate cancer cell line, suggesting that bulky aryl groups on piperazine enhance anticancer activity .
  • Key Insight : The absence of a sulfonyl group may reduce solubility but improve membrane permeability compared to the target compound.

1-{(1-(2-Substituted Benzyl)-1H-Benzo[d]Imidazol-2-Yl) Methyl}-3-Arylthioureas

  • Structural Differences : Incorporates a thiourea moiety instead of the piperazine-sulfonyl chain.
  • Pharmacological Activity : Exhibits anticonvulsant activity in MES and scPTZ models, outperforming phenytoin in some derivatives. The benzyl substitution at the 1-position is critical for CNS penetration .
  • Key Insight : Thiourea derivatives prioritize neurological applications, whereas the target compound’s sulfonyl-piperazine group may favor kinase or protease inhibition.

1-(4-Phenyl-Piperazin-1-Ylmethyl)-1H-Benzo[d]Imidazole

  • Structural Differences : Lacks the sulfonyl and 5-fluoro-2-methoxyphenyl groups, featuring a simple phenyl-piperazine moiety.
  • Pharmacological Activity: Not explicitly reported, but analogous compounds with phenyl-piperazine show moderate antimicrobial activity. The simplified structure likely reduces synthetic complexity but limits target specificity .

5-Fluoro-2-Methyl-6-(4-Aryl-Piperazin-1-Yl)-Benzoxazoles

  • Structural Differences : Replaces benzimidazole with a benzoxazole core and substitutes the sulfonyl group with aryl-piperazine.
  • Pharmacological Activity : Broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL), comparable to fluconazole. The benzoxazole core enhances metabolic stability over benzimidazole .

1-(4-Fluorobenzyl)-5-(Methylsulfonyl)-2-(1H-Pyrrol-2-Yl)-1H-Benzo[d]Imidazole (5g)

  • Structural Differences : Substitutes the piperazine-sulfonyl chain with a pyrrole ring and methylsulfonyl group.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzimidazole Benzyl, Piperazine-sulfonyl-aryl Under investigation N/A
2-((4-((4-Chlorophenyl)(Phenyl)Methyl)Piperazin-1-Yl)Methyl)-1H-Benzo[d]Imidazole Benzimidazole Piperazine-bis-aryl Cytotoxic (PC-3 cells)
1-{(1-(2-Substituted Benzyl)-1H-Benzo[d]Imidazol-2-Yl) Methyl}-3-Arylthioureas Benzimidazole Benzyl, Thiourea Anticonvulsant
1-(4-Phenyl-Piperazin-1-Ylmethyl)-1H-Benzo[d]Imidazole Benzimidazole Piperazine-phenyl Moderate antimicrobial
5-Fluoro-2-Methyl-6-(4-Aryl-Piperazin-1-Yl)-Benzoxazoles Benzoxazole Piperazine-aryl Antimicrobial
1-(4-Fluorobenzyl)-5-(Methylsulfonyl)-2-(1H-Pyrrol-2-Yl)-1H-Benzo[d]Imidazole Benzimidazole Fluorobenzyl, Pyrrole, Methylsulfonyl Antioxidant (inferred)

Research Findings and Structure-Activity Relationships (SAR)

  • Piperazine Modifications : Sulfonyl-aryl substituents (as in the target compound) improve binding to charged enzymatic pockets, while hydrophobic aryl groups (e.g., 4-chlorophenyl) enhance cytotoxicity .
  • Benzyl vs. Thiourea Substitutions : Benzyl groups at the 1-position optimize lipophilicity for blood-brain barrier penetration, whereas thiourea derivatives prioritize hydrogen bonding for anticonvulsant effects .
  • Core Heterocycle : Benzoxazole derivatives exhibit higher metabolic stability than benzimidazoles, though at the cost of synthetic accessibility .

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-2-((4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves: (i) Preparation of the benzimidazole core via condensation of o-phenylenediamine derivatives with aldehydes or ketones. (ii) Introduction of the benzyl group at the N1 position using benzyl halides under basic conditions. (iii) Sulfonylation of the piperazine moiety using 5-fluoro-2-methoxyphenyl sulfonyl chloride. (iv) Purification via column chromatography (e.g., chloroform/ethyl acetate/hexane gradients) and recrystallization.
  • Key Considerations : Reaction temperatures (e.g., 80–100°C for sulfonylation) and solvent choices (DMF for nucleophilic substitutions) critically impact yield. Purity is confirmed by HPLC (>95%) and melting point analysis .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

  • Techniques :
  • 1H/13C NMR : Assign peaks for diagnostic groups (e.g., benzyl protons at δ 5.7–5.9 ppm, sulfonyl-linked piperazine protons at δ 3.1–3.5 ppm).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns.
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content within 0.4% of theoretical values).
    • Validation : Cross-reference spectral data with analogous benzimidazole-sulfonyl-piperazine derivatives .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

  • Assays :
  • Enzyme Inhibition : Test against kinases, proteases, or GPCRs (e.g., histamine receptors) via fluorescence-based activity assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
    • Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Approach :
  • Analog Synthesis : Modify substituents (e.g., replace 5-fluoro-2-methoxy with chloro or trifluoromethyl groups) and assess activity shifts.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like H1/H4 histamine receptors.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with sulfonyl groups, hydrophobic contacts with benzyl).
    • Data Integration : Correlate IC50 values with steric/electronic descriptors (Hammett constants, logP) .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Case Example : Discrepancies in cytotoxicity between 2D vs. 3D cell cultures.
  • Troubleshooting :
  • Validate cell viability assays (e.g., ATP-based vs. resazurin).
  • Assess compound stability in culture media (HPLC monitoring).
  • Adjust for serum protein binding effects using equilibrium dialysis.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Q. How can metabolic stability and ADME properties be evaluated preclinically?

  • In Vitro Models :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion (LC-MS/MS).
  • CYP Inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates.
  • Caco-2 Permeability : Determine apparent permeability (Papp) to predict oral bioavailability.
    • Data Interpretation : High hepatic extraction ratio (>0.7) suggests first-pass metabolism risks .

Q. What mechanistic studies elucidate its mode of action in complex biological systems?

  • Techniques :
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells.
  • Western Blotting : Probe phosphorylation states of signaling proteins (e.g., MAPK, Akt).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization.
    • Validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency .

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